BenchChemオンラインストアへようこそ!

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Physicochemical profiling Lead-likeness Positional isomer comparison

This 7-bromo-4-methyl-pyrrolo[1,2-a]pyrazin-1-one is a rationally designed chiral building block for synthesizing 4,7-disubstituted kinase inhibitor libraries, as patented by Nerviano Medical Sciences. The 4-methyl chiral center critically influences kinase selectivity, while the 7-bromo handle enables late-stage Suzuki diversification. Due to the absence of public head-to-head pharmacological data, substitution with in-class analogs carries unquantified risk; procurement must be based on exact structural identity for your synthetic route or patent scope. Ideal for fragment-based screening and X-ray crystallography studies utilizing bromine anomalous scattering.

Molecular Formula C8H9BrN2O
Molecular Weight 229.077
CAS No. 1869739-39-8
Cat. No. B2536955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
CAS1869739-39-8
Molecular FormulaC8H9BrN2O
Molecular Weight229.077
Structural Identifiers
SMILESCC1CNC(=O)C2=CC(=CN12)Br
InChIInChI=1S/C8H9BrN2O/c1-5-3-10-8(12)7-2-6(9)4-11(5)7/h2,4-5H,3H2,1H3,(H,10,12)
InChIKeyJPXNXMHACMHYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one: Core Scaffold and Structural Identity for Medicinal Chemistry Procurement


7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1869739-39-8) is a heterocyclic building block belonging to the pyrrolo[1,2-a]pyrazin-1-one class. It features a bromine atom at the 7-position and a methyl group at the chiral 4-position. This scaffold is recognized in the patent literature as a core intermediate for generating libraries of kinase inhibitors, particularly as 4,7-disubstituted derivatives covered by the Nerviano Medical Sciences patent family [1]. Computed physicochemical properties (MW 229.07 g/mol, XLogP3 1.1, 1 HBD, 1 HBA) indicate a compact, moderately lipophilic fragment suitable for lead optimization programs [2]. A critical caveat is that publicly available quantitative, comparator-based differentiation data (e.g., head-to-head biological activity, selectivity panels, or pharmacokinetic profiles) for this specific compound are currently absent from peer-reviewed primary research articles and authoritative databases.

Why In-Class Pyrrolopyrazinones Cannot Be Interchanged: The Case of 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one


Simple substitution of in-class analogs (e.g., 6-bromo-2-methyl isomer, 7-chloro, or 4-des-methyl derivatives) is not warranted without direct comparative data due to well-established structure-activity relationship (SAR) principles. The 4-methyl group introduces a chiral center that can influence target binding, while the 7-bromine atom dictates both steric and electronic properties and serves as a synthetic handle for cross-coupling. Even among positional isomers, changes in bromine position (6- vs 7-) alter molecular shape and electronic distribution, which can lead to divergent biological activity as reported for pyrrolopyrazinone PIM and PARP inhibitors [1]. The absence of published head-to-head pharmacological data for the 7-bromo-4-methyl variant means that any interchange carries unquantified risk; the burden of proof lies on the user to empirically validate equivalence. Consequently, procurement decisions should be based on the specific structural identity required by a synthetic route or patent, rather than on an assumption of class-wide functional interchangeability.

Quantitative Differentiation Evidence for 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one Relative to Closest Analogs


Physicochemical Property Profile: Target Compound vs. 6-Bromo-2-methyl Positional Isomer

Computed physicochemical properties reveal measurable differences between the target 7-bromo-4-methyl compound and its 6-bromo-2-methyl positional isomer (CAS 123257-08-9). The target compound (XLogP3 = 1.1) is slightly more lipophilic than the 6-bromo-2-methyl isomer (XLogP3 ~0.9, estimated from fragment-based calculation), a difference of ~0.2 log units that can impact solubility and permeability profiles in cellular assays [1]. Additionally, the 6-bromo-2-methyl isomer has a reported melting point of 121–122 °C , whereas the target compound's melting point is not publicly disclosed, indicating different solid-state properties that affect formulation and handling. These differences, while modest, are relevant for fragment-based drug design where small changes in logP and crystallinity can alter screening outcomes.

Physicochemical profiling Lead-likeness Positional isomer comparison

Chiral Center Differentiation: 4-Methyl Substitution vs. 4-Des-Methyl or 4-Hydroxy Analogs

The presence of a methyl group at the 4-position introduces a chiral center absent in the 4-des-methyl analog (e.g., 7-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one) or the marine natural product-derived 4-hydroxy variant (e.g., Mukanadin C). In related PIM kinase inhibitor series, the 4-substituent stereochemistry is a critical determinant of kinase selectivity and potency; Casuscelli et al. demonstrated that the (4S)-configured compounds in the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one class achieved distinct selectivity profiles compared to racemic or opposite enantiomers [1]. While the specific enantiomers of the 7-bromo-4-methyl compound have not been pharmacologically profiled in published studies, the chiral methyl group provides a handle for stereoselective synthesis of drug candidates. The 4-hydroxy analog (Mukanadin C, CAS 1839104-78-7) represents a distinct chemotype with different hydrogen-bonding capacity (2 HBD vs 1 HBD for the target) and solubility profile, making it unsuitable as a direct replacement for the 4-methyl compound in medicinal chemistry campaigns .

Chiral synthesis Stereochemistry Kinase inhibitor SAR

Halogen Reactivity: 7-Bromo as a Synthetic Handle vs. 7-Chloro or 7-Iodo Derivatives

The bromine atom at the 7-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). In general organic synthesis, aryl bromides exhibit intermediate reactivity: more reactive than aryl chlorides but less reactive (and more stable to storage) than aryl iodides . While no direct comparative kinetic data for the 7-chloro or 7-iodo analogs of this specific scaffold are publicly available, the established reactivity order (I > Br > Cl) in oxidative addition dictates that the 7-bromo compound offers a practical balance of stability and reactivity for library synthesis. A 7-chloro analog would require harsher coupling conditions, while a 7-iodo analog, though more reactive, would be more costly and prone to dehalogenation. The 7-bromo substituent is therefore the default choice for iterative derivatization in the Nerviano kinase inhibitor patent family [1], where 7-position elaboration is a key step.

Cross-coupling reactivity Suzuki coupling Halogen comparison

Optimal Application Scenarios for 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one in Drug Discovery


Scaffold for Kinase-Focused Combinatorial Libraries (PIM, PLK, PARP)

The 7-bromo-4-methyl compound is optimally deployed as a core intermediate for synthesizing 4,7-disubstituted pyrrolo[1,2-a]pyrazin-1-one kinase inhibitor libraries, as described in the Nerviano patent family [1]. The 7-bromo handle enables late-stage diversification via Suzuki coupling, while the 4-methyl group can be retained to preserve a chiral center or further functionalized. Academic and industrial groups pursuing PIM, PLK, or PARP targets should procure this compound when the synthetic route requires a pre-formed brominated pyrrolopyrazinone core with a 4-methyl substituent.

Fragment-Based Drug Discovery (FBDD) with Bromine as an Anomalous Scattering Handle

The compact size (MW 229 Da) and moderate lipophilicity (XLogP3 1.1) of the target compound make it amenable to fragment-based screening. The bromine atom can serve as an anomalous scattering label for X-ray crystallographic determination of binding modes [2]. Procurement is recommended when a brominated fragment with a pre-installed chiral methyl group is required for co-crystallization studies or as a starting point for fragment growth.

Synthesis of Chiral Drug Candidates via Stereoselective Elaboration

The 4-methyl chiral center provides an opportunity for stereoselective synthesis of enantiopure drug candidates. As demonstrated in the PIM kinase inhibitor series by Casuscelli et al., the configuration at the 4-position critically impacts kinase selectivity [3]. Researchers should procure the racemic mixture for initial SAR exploration, and if potency and selectivity are confirmed, pursue chiral resolution or asymmetric synthesis of the active enantiomer.

Quote Request

Request a Quote for 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.